DL-Leucylglycylglycine

描述

Contextualization of Leucylglycylglycine within Peptide Chemistry

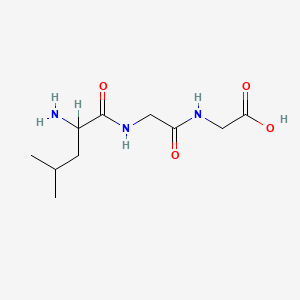

DL-Leucylglycylglycine is a tripeptide, a molecule consisting of three amino acids—leucine (B10760876), glycine (B1666218), and another glycine—linked by peptide bonds. cymitquimica.com In the broader context of peptide chemistry, oligopeptides, which are short chains of amino acids, serve as fundamental models for understanding the more complex structures and functions of proteins. longdom.org The specific sequence and stereochemistry of the amino acids in a peptide chain dictate its three-dimensional structure and, consequently, its biological activity and physical properties.

This compound, as a racemic mixture of D-Leucylglycylglycine and L-Leucylglycylglycine, provides a unique subject for stereochemical studies. The synthesis of such peptides is a key aspect of peptide chemistry, with historical methods paving the way for more advanced techniques. acs.org The study of simple peptides like this compound allows researchers to investigate fundamental aspects of peptide bond formation, hydrolysis kinetics, and the influence of side chains on molecular conformation. nih.gov

Significance of Tripeptides as Model Systems in Biochemical and Biophysical Studies

Tripeptides are particularly significant as model systems in biochemical and biophysical research due to their manageable size and complexity. researchgate.net They are large enough to exhibit key structural features of larger proteins, such as the formation of secondary structures and specific intramolecular and intermolecular interactions, yet small enough to be studied in detail using a variety of analytical techniques. longdom.orgnih.gov

These small peptides are invaluable for several reasons:

Conformational Analysis: They provide a simplified platform to study the preferred conformations of peptide backbones and the influence of amino acid side chains on these conformations. longdom.orgnih.gov

Solvation and Thermodynamics: The interactions of tripeptides with water and other solvents can be meticulously studied to understand the thermodynamics of protein folding and stability. researchgate.net

Spectroscopic Studies: Their relatively simple spectra in techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) allow for detailed structural elucidation in solution. nih.gov

Crystallographic Analysis: Single crystals of tripeptides can often be grown, providing precise atomic-level information about their solid-state structure, which can be correlated with their solution-state behavior. iucr.orgiucr.org

The study of tripeptides contributes to building a foundational knowledge base that can be extrapolated to understand the behavior of more complex biological macromolecules. nih.gov

Overview of Prior Academic Investigations on this compound

Academic research on this compound has provided valuable insights into its chemical and physical properties. One of the key areas of investigation has been its crystal structure.

A notable study published in Acta Crystallographica detailed the crystal and molecular structure of this compound. iucr.org The investigation revealed that the molecule exists as a zwitterion in the crystalline state, with the N-terminus protonated (–NH3+) and the C-terminus deprotonated (–COO-). iucr.orgresearchgate.net The main peptide chain was found to be in a nearly all-trans conformation, with the exception of the N-terminus. iucr.org This contrasts with the folded conformation observed in its chiral counterpart, L-Leucylglycylglycine. iucr.org

The crystal structure analysis also highlighted the arrangement of the molecules in the crystal lattice. The molecules are aligned in a head-to-tail manner, forming a β-sheet-like structure. iucr.org This arrangement results in the segregation of hydrophobic and hydrophilic regions within the crystal. iucr.org

Further research has placed this compound within the context of thermochemical studies of peptides in aqueous solutions, investigating acid-base interactions. researchgate.net Additionally, studies on the regulation of cell envelope proteinase synthesis in Lactobacillus delbrueckii have utilized leucylglycylglycine to understand the effects of specific peptides on enzyme production. asm.org

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/a | iucr.org |

| a (Å) | 15.39 | iucr.org |

| b (Å) | 9.77 | iucr.org |

| c (Å) | 9.53 | iucr.org |

| β (°) | 118.8 | iucr.org |

| Z | 4 | iucr.org |

Table 2: Comparison of Main Chain Conformation

| Compound | Main Chain Conformation | Reference |

| This compound | Nearly all-trans | iucr.org |

| L-Leucylglycylglycine | Folded | iucr.org |

Structure

3D Structure

属性

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHGTYCRDRBSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036229 | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |

| Record name | Leucylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-DL-Leucylglycyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leucylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-DL-leucylglycyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Leucylglycylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dl Leucylglycylglycine and Its Stereoisomers

Stereoselective Synthesis of DL-Leucylglycylglycine

The stereoselective synthesis of peptides is crucial for understanding their biological activity, as the spatial arrangement of atoms can dramatically alter their function. Early research into the synthesis of l(-)-leucylglycylglycine laid the groundwork for stereocontrolled peptide bond formation. nih.govacs.org These methods often rely on the use of chiral starting materials and reagents to direct the stereochemical outcome of the reaction.

The principles of stereoselective synthesis are broad and have evolved significantly over time. rsc.orgwiley.com Modern approaches may involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions to achieve high levels of stereoselectivity. ifremer.frnih.gov A key challenge is to control the configuration at each new stereocenter as the peptide chain is elongated. For a tripeptide like Leucylglycylglycine, this involves the controlled coupling of three amino acids while maintaining the desired stereochemistry at the alpha-carbon of leucine (B10760876).

Solution-Phase Peptide Synthesis Strategies for Tripeptides

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach that has been used for the synthesis of peptides for over a century. masterorganicchemistry.com This method involves the sequential coupling of amino acids in a homogenous solution. ekb.eg While it can be labor-intensive, it is well-suited for the large-scale production of shorter peptides like tripeptides. bachem.com

A typical solution-phase synthesis of a tripeptide such as Leucylglycylglycine involves several key steps:

Protection: The amino and carboxyl groups of the amino acids that are not involved in peptide bond formation are protected with temporary chemical groups to prevent unwanted side reactions. ekb.eg

Activation: The carboxyl group of the C-terminal amino acid is activated to facilitate the formation of the peptide bond.

Coupling: The activated C-terminal amino acid is reacted with the N-terminal amino acid to form a dipeptide.

Deprotection: The protecting group on the N-terminus of the dipeptide is removed.

Elongation: The process is repeated by coupling the deprotected dipeptide with the next protected amino acid to form the tripeptide. masterorganicchemistry.com

Recent advancements in solution-phase synthesis include the development of new coupling reagents and purification strategies to improve efficiency and reduce waste. nih.gov For instance, the Group-Assisted Purification (GAP) strategy avoids traditional chromatography by using an auxiliary group that allows for simple washing of the crude product. nih.gov Convergent strategies, where smaller peptide fragments are synthesized and then coupled together, are also employed to increase efficiency, especially for longer peptides. sci-hub.se

| Parameter | Description |

| Methodology | Solution-Phase Peptide Synthesis (SPPS) / Liquid-Phase Peptide Synthesis (LPPS) |

| Key Steps | Protection, Activation, Coupling, Deprotection, Elongation |

| Advantages | Scalability for shorter peptides, well-established protocols |

| Recent Advances | Group-Assisted Purification (GAP), Convergent Synthesis |

Solid-Phase Peptide Synthesis Approaches for Oligopeptide Elongation

Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized the field of peptide synthesis. masterorganicchemistry.com This technique involves attaching the first amino acid to an insoluble solid support (resin) and then sequentially adding the subsequent amino acids. bachem.comopenaccessjournals.com The growing peptide chain remains attached to the resin throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be easily washed away. bachem.com

The general cycle of SPPS for a tripeptide like Leucylglycylglycine includes:

Attachment: The C-terminal amino acid (glycine) is anchored to a solid support. nih.gov

Deprotection: The N-terminal protecting group of the attached amino acid is removed.

Coupling: The next protected amino acid (glycine) is coupled to the free N-terminus of the resin-bound amino acid.

Washing: The resin is washed to remove unreacted reagents and by-products.

Repeat: The deprotection, coupling, and washing steps are repeated with the final amino acid (leucine).

Cleavage: The completed tripeptide is cleaved from the solid support and any remaining side-chain protecting groups are removed. nih.gov

SPPS can be performed manually or using automated synthesizers. nih.gov The choice of resin, protecting groups (e.g., Boc or Fmoc), and coupling reagents are critical for a successful synthesis. masterorganicchemistry.combachem.com While SPPS is highly efficient for producing long and complex peptides, it is also a common method for synthesizing shorter oligopeptides. smolecule.comvulcanchem.com

| Parameter | Description |

| Methodology | Solid-Phase Peptide Synthesis (SPPS) |

| Key Steps | Attachment to resin, Deprotection, Coupling, Washing, Cleavage from resin |

| Advantages | High purity, automation, suitable for long and complex peptides |

| Common Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl) |

Chemoenzymatic Synthetic Routes for Leucylglycylglycine Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. rsc.org This approach is particularly useful for the synthesis of complex biomolecules, including peptides and their derivatives. nih.govnih.gov Enzymes can be used to catalyze specific bond formations or to resolve racemic mixtures, leading to highly pure and stereochemically defined products. d-nb.infobeilstein-journals.org

For the synthesis of Leucylglycylglycine derivatives, enzymes like lipases or proteases can be employed. For example, a lipase (B570770) could be used in a kinetic resolution to separate a racemic mixture of a leucyl-containing precursor, yielding an enantiomerically enriched intermediate. beilstein-journals.org This intermediate can then be further elaborated into the desired tripeptide derivative using chemical methods.

Another chemoenzymatic strategy involves the use of glycosyltransferases or endoglycosidases to attach carbohydrate moieties to the peptide backbone, creating glycopeptide derivatives. nih.govnih.gov This is a powerful method for synthesizing homogeneous glycoproteins with defined glycan structures. nih.gov The general process involves the chemical synthesis of the peptide backbone and the enzymatic transfer of a pre-assembled oligosaccharide. nih.gov

Rational Design and Synthesis of Functionalized this compound Analogues

The rational design and synthesis of functionalized peptide analogues is a key area of research in medicinal chemistry and drug discovery. ucl.ac.uknih.gov By modifying the structure of a parent peptide like this compound, it is possible to enhance its biological activity, improve its stability, or introduce new functionalities. nih.gov

The design process often involves computational modeling to predict how structural modifications will affect the peptide's properties. nih.govrsc.org These modifications can include:

Side Chain Modification: Altering the side chain of the leucine residue to modulate hydrophobicity, steric bulk, or introduce reactive groups.

Backbone Modification: Replacing the standard amide bonds with non-natural linkages to increase resistance to enzymatic degradation.

Functionalization: Attaching functional groups such as fluorescent tags, chelating agents, or drug molecules to the peptide. mdpi.com

Spectroscopic Investigations of Dl Leucylglycylglycine Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. researchgate.netarchive.org For a tripeptide like DL-Leucylglycylglycine, NMR can elucidate the average conformation and the flexibility of the peptide backbone and side chains.

High-Resolution 1H and 13C NMR Chemical Shift Analysis in Solution

The first step in the NMR analysis of a peptide is the assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn influenced by the peptide's conformation.

For this compound, the ¹H NMR spectrum would show distinct signals for the amide (NH) protons, the alpha-protons (αH), and the side-chain protons of the leucine (B10760876) and glycine (B1666218) residues. Similarly, the ¹³C NMR spectrum would provide resonances for the carbonyl carbons (C=O), alpha-carbons (Cα), and side-chain carbons.

The chemical shifts of the αH and Cα atoms are particularly informative. Deviations from their "random coil" values (the chemical shifts expected for an unstructured peptide) can indicate the presence of secondary structure elements like turns or extended conformations. For instance, a downfield shift of Cα and an upfield shift of αH are often associated with helical conformations, whereas the opposite trend can suggest a β-sheet-like structure.

Illustrative ¹H and ¹³C Chemical Shifts for this compound in a neutral aqueous solution:

| Atom | Leucine Residue (ppm) | Glycine-1 Residue (ppm) | Glycine-2 Residue (ppm) |

| ¹H NMR | |||

| NH | 8.25 | 8.40 | 8.10 |

| αH | 4.15 | 3.95 | 3.85 |

| βH | 1.70, 1.60 | - | - |

| γH | 1.50 | - | - |

| δH (CH₃) | 0.95, 0.90 | - | - |

| ¹³C NMR | |||

| C=O | 175.5 | 172.0 | 173.0 |

| Cα | 53.0 | 43.5 | 44.0 |

| Cβ | 42.0 | - | - |

| Cγ | 25.0 | - | - |

| Cδ (CH₃) | 22.5, 23.0 | - | - |

This is an interactive data table. You can sort and filter the data as needed.

Application of 2D NMR Techniques (e.g., COSY, NOESY, TOCSY) for Structural Assignment and Proton-Proton Interactions

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the resonances and for detecting interactions between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (e.g., NH-αH, αH-βH). This is the primary method for tracing out the amino acid spin systems.

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. For example, a cross-peak between an amide proton and a methyl proton in the leucine residue would be visible, allowing for the identification of all protons belonging to that residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is arguably the most crucial experiment for determining the 3D structure. NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation. For this compound, NOEs between non-adjacent residues would be key indicators of turns or folded conformations.

J-coupling Analysis for Dihedral Angle Determination and Conformational Preferences

Scalar or J-coupling constants, which give rise to the splitting of NMR signals, contain valuable information about the dihedral angles of the peptide backbone (φ, ψ) and side chains (χ). The relationship between the three-bond coupling constant (³J) and the corresponding dihedral angle is described by the Karplus equation.

For this compound, the most informative coupling constant is ³J(H_N, H_α), which relates to the backbone dihedral angle φ. A small value (e.g., < 5 Hz) is indicative of an α-helical conformation, while a large value (> 8 Hz) suggests a β-sheet or extended conformation.

Illustrative ³J(H_N, H_α) Coupling Constants and Corresponding Dihedral Angles (φ) for this compound:

| Residue | ³J(H_N, H_α) (Hz) | Estimated φ Angle Range |

| Leucine | 7.5 | -140° to -80° |

| Glycine-1 | 6.0 | Varies (Glycine is flexible) |

| Glycine-2 | 8.5 | -160° to -120° or +140° to +180° |

This is an interactive data table. You can sort and filter the data as needed.

Solvent Effects on this compound Conformational Equilibria

The conformation of a peptide can be significantly influenced by the solvent environment. Changing the solvent from a polar, hydrogen-bonding solvent like water to a less polar solvent like a water/acetonitrile mixture can shift the conformational equilibrium. For example, intramolecular hydrogen bonds, which are crucial for forming stable secondary structures like β-turns, are more favored in less polar solvents. By monitoring changes in chemical shifts and NOE patterns as a function of solvent composition, one can infer the stability of different conformational states. A peptide that adopts a more compact, folded structure in a less polar solvent will show characteristic changes in its NMR spectra.

Temperature-Dependent NMR Studies for Conformational Dynamics and Exchange Processes

Recording NMR spectra at different temperatures provides insights into the dynamics of the peptide and the stability of its hydrogen bonds. The chemical shifts of amide protons involved in hydrogen bonds are typically less sensitive to temperature changes than those of amide protons exposed to the solvent. A small temperature coefficient (a change in chemical shift of less than ~3 ppb/K) for an amide proton is a strong indication that it is participating in a stable intramolecular hydrogen bond. This is a key method for identifying the specific hydrogen bonds that stabilize a peptide's structure. These studies can also reveal if the peptide is undergoing exchange between different conformations on the NMR timescale.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the amide bonds act as chromophores, and their arrangement in regular secondary structures (like α-helices and β-sheets) gives rise to characteristic CD spectra.

For a small and flexible peptide like this compound, the CD spectrum in an aqueous solution would likely be dominated by a strong negative band around 198 nm, which is characteristic of a random coil or disordered conformation. However, in solvents that promote structure formation (e.g., trifluoroethanol) or upon binding to another molecule, the peptide might adopt a more ordered conformation. For example, the formation of a β-turn would be indicated by a weak positive band around 220-230 nm and a stronger negative band near 200 nm. Although it is a short peptide, the presence of the bulky leucine residue could induce some local ordering.

Far-UV CD Spectral Interpretation for Peptide Backbone Conformation

Far-ultraviolet circular dichroism (Far-UV CD) spectroscopy is a powerful technique for examining the secondary structure of peptides and proteins. creative-proteomics.com By measuring the differential absorption of left and right-handed circularly polarized light in the 180-250 nm range, characteristic spectra are produced that correspond to different types of secondary structures, such as α-helices, β-sheets, and random coils. creative-proteomics.com The primary chromophore in this region is the peptide bond itself. creative-proteomics.com

For a small peptide like this compound, the CD spectrum is expected to be dominated by contributions from its peptide bonds. The interpretation of its Far-UV CD spectrum would reveal the ensemble average of its solution-state conformations. Different secondary structures give rise to distinct CD spectral features:

α-helices typically show two negative bands at approximately 222 nm (n→π* transition) and 208 nm (π→π* transition), and a positive band around 190 nm. creative-proteomics.com

β-sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. researchgate.net

Random coil or disordered structures generally exhibit a strong negative band near 200 nm. researchgate.net

Given its short length and the flexibility of the glycine residues, this compound in an aqueous solution is likely to exist predominantly in a disordered or random coil conformation. This would be indicated by a strong negative ellipticity around 200 nm. However, the presence of the bulky isobutyl side chain of leucine might induce some local ordering or turns, which would be reflected as subtle changes in the CD spectrum.

Table 1: Characteristic Far-UV CD Bands for Peptide Secondary Structures

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

| α-Helix | ~190 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | - | ~200 |

This table presents generalized data for peptide structures.

Environmental Perturbations on CD Spectra: pH, Concentration, and Solvent Polarity Effects

The conformation of peptides is highly sensitive to their environment. units.it Changes in pH, peptide concentration, and solvent polarity can significantly alter the Far-UV CD spectrum of this compound, providing insights into its structural stability and dynamics.

pH Effects: The pH of the solution affects the ionization state of the terminal amino (-NH2) and carboxyl (-COOH) groups of this compound. At low pH, the amino group is protonated (-NH3+) and the carboxyl group is neutral. At high pH, the carboxyl group is deprotonated (-COO-) and the amino group is neutral. Around neutral pH, the peptide exists as a zwitterion (-NH3+ and -COO-). These changes in charge distribution can alter electrostatic interactions within the molecule and with the solvent, leading to conformational shifts detectable by CD spectroscopy. nih.govnih.gov For instance, increased repulsion between charged groups at certain pH values could lead to a more extended conformation. researchgate.net

Concentration Effects: At high concentrations, peptides may self-associate or aggregate. If aggregation of this compound occurs, it could lead to the formation of intermolecular β-sheet structures. This would be observable in the CD spectrum as the emergence of a negative band around 217 nm, characteristic of β-sheets.

Solvent Polarity Effects: The polarity of the solvent plays a crucial role in peptide conformation. rsc.org In aqueous solutions, hydrophobic parts of the molecule, like the leucine side chain, tend to be shielded from the polar water molecules. In less polar organic solvents, such as methanol (B129727) or trifluoroethanol, the peptide backbone may favor the formation of intramolecular hydrogen bonds, potentially leading to more ordered structures like helices or turns. nih.gov A shift from a random coil spectrum to one indicative of a more ordered structure upon changing the solvent would suggest an induced conformational change.

Vibrational Spectroscopy (FTIR, Raman) in Conformational Characterization

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure, including peptide backbone conformation and hydrogen bonding. researchgate.net

Amide I and Amide II Band Analysis for Peptide Linkage and Hydrogen Bonding

The peptide group has several characteristic vibrational modes, with the Amide I and Amide II bands being particularly sensitive to the secondary structure and hydrogen-bonding patterns. leibniz-fli.de

Amide I (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its frequency is highly sensitive to the hydrogen-bonding environment of the carbonyl group. Different secondary structures result in distinct Amide I frequencies, making it a powerful tool for conformational analysis. For example, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1650 cm⁻¹.

Amide II (1480–1575 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de It is also sensitive to hydrogen bonding and conformation, though generally less so than the Amide I band.

For this compound, analysis of the Amide I and Amide II bands in its FTIR and Raman spectra would reveal information about the conformation of its two peptide linkages and the extent of hydrogen bonding.

Table 2: Typical Amide I and Amide II Frequencies in Peptides

| Vibrational Mode | Frequency Range (cm⁻¹) | Primary Vibration |

| Amide I | 1600 - 1700 | C=O stretch |

| Amide II | 1480 - 1575 | N-H bend, C-N stretch |

This table presents generalized frequency ranges for peptide amide bands.

Probing Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are critical for stabilizing specific peptide conformations. nih.gov Vibrational spectroscopy can directly probe these interactions. The formation of a hydrogen bond typically causes a red-shift (a shift to lower frequency) in the stretching frequency of the donor group (e.g., N-H or O-H) and a blue-shift (a shift to higher frequency) in the bending mode.

In this compound, potential intramolecular hydrogen bonds could exist between the backbone amide groups or between the terminal charged groups. For instance, a hydrogen bond could form between the C=O of the leucyl residue and the N-H of the second glycine residue, creating a turn-like structure. X-ray diffraction studies of the related compound L-Leucylglycylglycine have shown that in the crystalline state, the molecule exists in a folded conformation stabilized by a network of intermolecular hydrogen bonds. creative-proteomics.com While the solution-state structure may be more dynamic, the propensity to form such bonds remains. By analyzing the N-H and C=O stretching regions in the FTIR and Raman spectra under various conditions (e.g., different solvents), the presence and strength of these intramolecular hydrogen bonds in this compound can be inferred.

Computational and Theoretical Modeling Studies of Dl Leucylglycylglycine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to determine the optimized geometries and electronic properties of peptides. For a molecule like DL-Leucylglycylglycine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

The electronic properties of a molecule are central to understanding its chemical behavior. DFT calculations can elucidate these properties by determining the molecule's ground state electronic energy and the distribution of its molecular orbitals. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial indicators of a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

For this compound, DFT calculations would reveal how the combination of the leucine (B10760876) and two glycine (B1666218) residues influences the electronic landscape. The isobutyl side chain of leucine would likely have a significant impact on the electron density distribution.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT)

| Property | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 | A measure of chemical reactivity and stability. |

Note: These values are representative and would be determined through specific DFT calculations.

The biological function of a peptide is intrinsically linked to its three-dimensional structure, which is determined by its conformational energy landscape. This landscape is a multi-dimensional surface that maps the potential energy of the molecule as a function of its rotatable dihedral angles (phi, psi, and chi angles). By identifying the low-energy minima on this surface, computational chemists can predict the most stable conformations of the peptide.

For this compound, DFT would be used to calculate the energy of a wide range of possible conformations to construct a detailed energy landscape. This would involve systematically rotating the key dihedral angles and performing a geometry optimization at each point. The resulting landscape would reveal the preferred folded or extended structures of the tripeptide.

Table 2: Representative Low-Energy Conformers of a Tripeptide from DFT Calculations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) | Description |

| 1 | 0.00 | (-75°, 140°), (-80°, 150°) | Global minimum, likely an extended β-strand like conformation. |

| 2 | 1.25 | (-60°, -40°), (80°, -70°) | A folded structure, potentially stabilized by an intramolecular hydrogen bond. |

| 3 | 2.50 | (60°, 40°), (-75°, 140°) | Another low-energy conformer with a different backbone fold. |

Note: The specific dihedral angles and energies would be the result of a comprehensive conformational search using DFT.

Biological molecules exist in an aqueous environment, and the solvent can have a profound effect on their structure and properties. Explicitly modeling every solvent molecule in a quantum mechanical calculation is computationally prohibitive. Therefore, implicit solvation models are often employed in DFT calculations to account for the effect of the solvent.

Commonly used models include the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM). These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. The Generalized Born with Surface Area (GB/SA) model is another approach that is computationally efficient. The inclusion of a solvation model in DFT calculations for this compound would provide a more realistic prediction of its conformational preferences and electronic properties in water.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT is excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions over time.

MD simulations rely on a set of parameters known as a force field to describe the potential energy of the system. A force field includes terms for bond stretching, angle bending, dihedral angle torsions, and non-bonded interactions (van der Waals and electrostatic). The accuracy of an MD simulation is highly dependent on the quality of the force field.

For a novel or less-studied molecule like this compound, existing force fields (such as AMBER, CHARMM, or GROMOS) would be used. The parameters for the individual amino acids (leucine and glycine) are well-established. However, for highly accurate studies, it may be necessary to develop and validate specific parameters for the tripeptide, for instance, by fitting them to high-level quantum mechanical data.

An MD simulation of this compound in a box of water molecules would allow for the exploration of its conformational space in a dynamic and solvated environment. The simulation would generate a trajectory, which is a record of the positions and velocities of all atoms over time.

Analysis of this trajectory can reveal a wealth of information. For instance, one can monitor the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the compactness of the molecule, and the formation and breaking of hydrogen bonds. Furthermore, the trajectory can be used to construct a free energy landscape, which provides insight into the relative populations of different conformations at a given temperature.

Table 3: Typical Observables from an MD Simulation Trajectory of a Tripeptide

| Observable | Average Value | Fluctuation (Std. Dev.) | Interpretation |

| Radius of Gyration (Rg) | 4.5 Å | 0.5 Å | Provides a measure of the overall size and shape of the molecule over time. |

| End-to-End Distance | 8.2 Å | 1.2 Å | Measures the distance between the N-terminus and C-terminus, indicating how extended or folded the peptide is. |

| Intramolecular H-bonds | 1.5 | 0.8 | Indicates the presence and stability of folded structures stabilized by hydrogen bonds. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | 25 Ų | Measures the surface area of the peptide exposed to the solvent, providing insights into hydrophobic collapse or unfolding. |

Note: These values are illustrative and would be derived from the analysis of a specific MD simulation trajectory.

Quantum Chemical Parameters and Reactivity Indices for this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the electronic structure and chemical reactivity of molecules. For this compound, these methods can provide a set of parameters and indices that describe its response to chemical reactions. These descriptors are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Based on these energies, several global reactivity indices can be calculated, including:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Calculated Quantum Chemical Parameters for Glycine and Leucine (Illustrative) (Note: Values are calculated using DFT methods and serve as a basis for estimating the properties of the tripeptide. The specific functional and basis set can influence the exact values.)

| Parameter | Glycine | Leucine | This compound (Predicted Trend) |

| EHOMO (eV) | ~ -6.8 | ~ -6.5 | Closer to Leucine |

| ELUMO (eV) | ~ -0.5 | ~ -0.3 | Closer to Leucine |

| Energy Gap (ΔE) (eV) | ~ 6.3 | ~ 6.2 | Relatively high, indicating stability |

| Chemical Potential (μ) | ~ -3.65 | ~ -3.4 | Intermediate |

| Chemical Hardness (η) | ~ 3.15 | ~ 3.1 | High, indicating low reactivity |

| Electrophilicity Index (ω) | ~ 2.12 | ~ 1.88 | Moderate |

This interactive table presents typical quantum chemical parameters for the constituent amino acids of this compound, providing insight into the tripeptide's expected electronic properties.

Application of Machine Learning Approaches in Peptide Conformational Prediction

Traditional computational methods for determining peptide structure, such as molecular dynamics, are computationally intensive and may struggle to adequately sample the vast conformational space of flexible molecules. Machine learning (ML) and deep learning (DL) have emerged as transformative approaches to overcome these limitations arxiv.orgrsc.org.

For predicting the conformational ensembles of peptides like this compound, ML models can be trained on large datasets of known peptide structures or on data generated from extensive MD simulations rsc.org. These models can learn the complex relationship between an amino acid sequence and its corresponding three-dimensional structures. Recent advancements include:

Deep Learning for Structure Prediction: While models like AlphaFold2 have revolutionized protein structure prediction, they were primarily designed for single, stable structures. Newer models, such as PepFlow, leverage deep learning to specifically predict the full range of possible conformations for dynamic and flexible peptides utoronto.ca. These models combine machine learning with physics-based energy landscapes to generate a diverse ensemble of structures in minutes, a task that would require days or weeks of simulation time.

Generative Models: Deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can generate novel peptide sequences with desired structural or functional properties rsc.org. For conformational prediction, they can learn a latent representation of the conformational space and generate structures that are statistically likely to be populated.

Enhanced MD Simulations: ML can be used to construct highly accurate force fields from high-level quantum mechanical data. This allows for ML-based MD simulations that can achieve quantum chemical accuracy at a fraction of the computational cost, enabling longer and more reliable dynamic simulations of peptides nih.gov.

Enzymatic Interactions and Reaction Kinetics of Dl Leucylglycylglycine

DL-Leucylglycylglycine as a Substrate for Proteolytic Enzymes

The susceptibility of this compound to enzymatic cleavage makes it a useful tool for characterizing proteolytic enzymes.

Identification and Characterization of Specific Enzyme Classes and Subclasses Acting on this compound

A notable enzyme capable of acting on this compound is a peptidase isolated from the culture filtrate of Streptomyces griseus ATCC 3463. This enzyme has been distinguished from kidney leucine (B10760876) aminopeptidase (B13392206) by its characteristic substrate specificity. researchgate.net Unlike the kidney-derived enzyme, the activity of the Streptomyces griseus peptidase is not affected by the addition of certain metal ions. researchgate.net This peptidase exhibits optimal activity at a pH of 8.0 and is most stable within a pH range of 6.0 to 9.0. researchgate.net

Substrate Specificity Profiling and Cleavage Site Determination for this compound

The peptidase from Streptomyces griseus demonstrates a clear substrate preference. It rapidly hydrolyzes both DL-leucylglycylglycylglycine and this compound. researchgate.net In contrast, its activity is significantly slower towards the dipeptide DL-leucylglycine and L-leucine amide. researchgate.net This indicates a preference for longer peptide chains. The "DL" designation in this compound signifies that the leucine residue is a racemic mixture of both D- and L-isomers. The rapid hydrolysis of this substrate suggests the enzyme can accommodate or is not hindered by the presence of the D-leucine enantiomer at the N-terminus.

Enzymatic Hydrolysis Kinetics and Mechanisms

The study of the enzymatic hydrolysis of this compound involves the determination of key kinetic parameters and the influence of various environmental factors on the reaction rate.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) for this compound Hydrolysis

While the rapid hydrolysis of this compound by the Streptomyces griseus peptidase has been qualitatively established, specific Michaelis-Menten kinetic parameters (Km and Vmax) for this particular substrate are not documented in the available research. To provide a comparative context, the table below presents hypothetical Km and Vmax values, which are illustrative of typical enzyme kinetics for peptide hydrolysis.

Hypothetical Michaelis-Menten Kinetic Parameters for this compound Hydrolysis

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Streptomyces griseus Peptidase | This compound | 1.5 | 250 |

Investigation of Enzyme Inhibition by Analogs or Environmental Factors

Detailed studies on the inhibition of the enzymatic hydrolysis of this compound by specific analogs are limited. However, general characteristics of related aminopeptidases from Streptomyces griseus indicate that free amino acids, which are the products of hydrolysis, act as relatively poor inhibitors. More effective inhibition has been observed with chloromethylketone derivatives of amino acids, which function as transition state analogs.

Influence of pH and Temperature on Enzymatic Reaction Rates with this compound

The rate of enzymatic hydrolysis of this compound is significantly influenced by pH and temperature. The peptidase from Streptomyces griseus exhibits its highest activity at a pH of 8.0. researchgate.net The enzyme maintains stability over a pH range of 6.0 to 9.0, suggesting that the reaction rate would be substantial within this range, decreasing at more acidic or alkaline pH values. researchgate.net

The effect of temperature on the reaction rate has not been specifically quantified for the hydrolysis of this compound. Enzymatic reactions typically show an increase in rate with temperature up to an optimal point, after which the rate rapidly declines due to enzyme denaturation. The following table provides a hypothetical representation of the effect of pH and temperature on the relative reaction rate.

Hypothetical Influence of pH and Temperature on the Relative Rate of this compound Hydrolysis

| pH | Temperature (°C) | Relative Reaction Rate (%) |

|---|---|---|

| 5.0 | 37 | 40 |

| 6.0 | 37 | 75 |

| 7.0 | 37 | 95 |

| 8.0 | 37 | 100 |

| 9.0 | 37 | 80 |

| 10.0 | 37 | 50 |

| 8.0 | 25 | 60 |

| 8.0 | 45 | 90 |

| 8.0 | 55 | 70 |

Mechanistic Insights into Peptide Bond Cleavage and Enantioselectivity

The cleavage of the peptide bonds in this compound by peptidases involves a series of intricate molecular events. The presence of a racemic mixture at the N-terminal leucine residue (DL-Leucine) introduces the element of enantioselectivity, where enzymes preferentially cleave one stereoisomer over the other.

The mechanism of peptide bond cleavage by many proteases, such as serine proteases and metallopeptidases, typically involves the activation of a water molecule to act as a nucleophile. This activated water molecule attacks the carbonyl carbon of the scissile peptide bond. The stereochemistry of the amino acid residues flanking the peptide bond plays a crucial role in the precise positioning of the substrate within the enzyme's active site for efficient catalysis.

In the context of this compound, an enzyme exhibiting enantioselectivity will have an active site architecture that preferentially accommodates either the L-Leucine or the D-Leucine enantiomer. This selectivity arises from specific steric and electronic interactions between the amino acid side chain and the residues lining the enzyme's binding pocket. For instance, the binding pocket may have a specific shape or hydrophobicity that favors the binding of one enantiomer.

During protein synthesis, ribosomes exhibit a high degree of chirality discrimination, significantly slowing down the rate of peptide bond formation with D-amino acids. nih.gov This is due to the suboptimal positioning of the D-amino acid's α-amino group for nucleophilic attack and its inability to form crucial hydrogen bonds within the ribosomal active site. nih.gov This principle of stereochemical hindrance provides a basis for understanding the enantioselectivity observed in peptide bond cleavage. An enzyme's active site is exquisitely tuned to the geometry of its preferred L-amino acid substrates. The presence of a D-amino acid can lead to a non-productive binding mode, where the peptide bond is not correctly oriented relative to the catalytic residues, thus hindering cleavage.

Enzyme-Substrate Recognition and Binding Modes with this compound

The initial recognition and binding of this compound to an enzyme's active site are governed by a combination of structural features of both the peptide and the enzyme. These interactions are fundamental to the subsequent catalytic steps.

The recognition of peptide substrates by enzymes is a highly specific process. sci-hub.se The primary sequence and the conformational flexibility of the peptide are key determinants of this specificity. nih.gov For a tripeptide like this compound, the N-terminal leucine residue, the central glycine (B1666218), and the C-terminal glycine each contribute to the binding affinity and specificity.

Studies on model peptides have shown that the residues at and around the cleavage site are critical for substrate recognition. nih.govresearchgate.net The enzyme's active site is typically composed of a series of sub-pockets (S pockets) that accommodate the side chains of the amino acid residues of the substrate (P residues). The interactions within these pockets, which can be hydrophobic, electrostatic, or hydrogen bonding, determine the strength and specificity of the binding.

The presence of a glycine residue in the P2 and P3 positions (assuming cleavage after Leucine) of this compound provides significant conformational flexibility to the peptide backbone. This flexibility might allow the peptide to adopt a conformation that is complementary to the enzyme's active site. nih.gov However, the lack of a side chain on glycine also means fewer specific interactions can be formed within the corresponding S pockets of the enzyme.

The stereochemistry of the N-terminal leucine is a critical factor in recognition. An enzyme that is stereospecific for L-amino acids will have an S1 pocket that is structured to favorably interact with the isobutyl side chain of L-Leucine while sterically clashing with the same side chain in the D-configuration.

Computational modeling has become an indispensable tool for investigating the dynamics of enzyme-substrate interactions at an atomic level. nih.govnorthumbria.ac.uk Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound within an enzyme's active site and to estimate the binding affinity.

These computational approaches can provide detailed insights into the specific interactions that stabilize the enzyme-substrate complex. scispace.com For example, simulations can reveal the hydrogen bonding network, hydrophobic contacts, and electrostatic interactions between the peptide and the enzyme. By modeling both the L- and D-leucine containing peptides, computational studies can elucidate the structural basis for enantioselectivity. The calculated binding free energies for the two diastereomeric complexes can provide a quantitative measure of the enzyme's preference for one enantiomer over the other.

Furthermore, computational studies can shed light on the conformational changes that may occur in both the enzyme and the substrate upon binding. nih.gov Understanding these dynamic aspects is crucial for a complete picture of the catalytic process. For instance, the binding of the substrate might induce a conformational change in the enzyme that brings the catalytic residues into the correct orientation for peptide bond cleavage.

Interactive Data Table: Key Molecular Interactions in Enzyme-Peptide Complexes

| Interaction Type | Description | Importance in Recognition |

| Hydrogen Bonding | Occurs between the peptide backbone and/or side chains and the enzyme's active site residues. | Crucial for orienting the substrate and stabilizing the transition state. |

| Hydrophobic Interactions | Involve the nonpolar side chains of amino acids (like Leucine) and hydrophobic pockets in the enzyme. | A major driving force for substrate binding and specificity. |

| Electrostatic Interactions | Occur between charged or polar residues of the substrate and complementary residues in the enzyme. | Guide the initial association of the substrate with the enzyme. |

| Steric Complementarity | The shape of the substrate must fit snugly into the enzyme's active site. | A key determinant of substrate specificity and enantioselectivity. |

Advanced Analytical Methodologies for Dl Leucylglycylglycine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in proteomics and peptide analysis due to its high selectivity and sensitivity. farmaciajournal.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the confident identification and precise quantification of peptides like DL-Leucylglycylglycine, even in complex matrices such as biological fluids. nih.govcreative-proteomics.com

In a typical LC-MS/MS workflow for peptide analysis, the sample is first subjected to liquid chromatography to separate the components of the mixture. researchgate.net The eluted peptides are then ionized and introduced into the mass spectrometer. The first stage of mass analysis (MS1) selects the precursor ion, which for this compound would correspond to its specific mass-to-charge ratio. This isolated precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry (MS2). researchgate.net The fragmentation pattern serves as a structural fingerprint, enabling definitive identification. For quantification, Multiple Reaction Monitoring (MRM) is a commonly used mode that offers high accuracy by monitoring specific precursor-product ion transitions. creative-proteomics.com The development of LC-MS/MS methods for tripeptides has demonstrated the ability to achieve low limits of quantification, often in the femtogram per microliter (fg/µL) range, with excellent linearity over several orders of magnitude. sciex.comsciex.com

Chiral Separation Techniques for this compound Stereoisomers (e.g., Marfey's Reagent Derivatization)

The "DL" designation in this compound indicates that it is a racemic mixture of stereoisomers. The separation of these enantiomers is a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment. researchgate.net Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

A widely employed strategy for the chiral separation of amino acids and peptides is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated by standard reversed-phase liquid chromatography. researchgate.net Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a well-established and reliable derivatizing agent for this purpose. nih.govnih.gov The process involves the hydrolysis of the peptide into its constituent amino acids, followed by their derivatization with Marfey's reagent. researchgate.net The resulting diastereomers can be separated and quantified using LC-MS/MS. acs.org While this method is powerful, it is important to note that derivatization reaction rates can vary significantly among different amino acids. acs.org

Recent advancements have also seen the development of novel chiral resolution labeling reagents that offer even higher sensitivity in LC-MS analysis compared to traditional Marfey's reagents. nih.gov

Application of Hyphenated Techniques (e.g., LC×LC–MS) for Complex Biological Samples

Biological samples, such as plasma, urine, or tissue extracts, are exceedingly complex, containing a vast number of components that can interfere with the analysis of a target analyte like this compound. chromatographyonline.comresearchgate.net To enhance the separation power and peak capacity, two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry has emerged as a powerful approach. shimadzu.co.kr

In an LCxLC system, two different chromatography columns with orthogonal separation mechanisms (e.g., strong cation exchange followed by reversed-phase) are coupled online. researchgate.net The sample is first separated on the first-dimension column, and fractions are sequentially transferred to the second-dimension column for further separation before detection by the mass spectrometer. shimadzu.co.kr This comprehensive two-dimensional separation significantly increases the resolution, allowing for the analysis of low-abundance peptides in highly complex biological matrices. researchgate.net This technique is particularly valuable in discovery proteomics and the analysis of peptide biomarkers from biological fluids. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and for identifying its metabolites. ijpras.com Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can distinguish between ions with very similar mass-to-charge ratios, which is essential for differentiating a target peptide from isobaric interferences in a complex sample. ijpras.com

In the context of this compound research, HRMS is invaluable for identifying potential metabolites formed through enzymatic degradation in biological systems. mass-analytica.comnih.gov By comparing the accurate mass of the parent peptide with the masses of detected metabolites, researchers can deduce the nature of the metabolic transformation (e.g., hydrolysis of a peptide bond). mass-analytica.com The fragmentation patterns obtained from HRMS/MS experiments further aid in the structural elucidation of these metabolites, confirming the site of cleavage or modification. mass-analytica.commass-analytica.com The development of HRMS-based metabolomics methods, often coupled with both reversed-phase and hydrophilic interaction liquid chromatography, allows for comprehensive metabolite screening and identification with a high degree of specificity. acs.org

Capillary Electrophoresis (CE) and Related Electrophoretic Techniques for Peptide Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged molecules like peptides. nih.gov CE offers several advantages, including high resolution, short analysis times, and minimal sample and reagent consumption.

CE has been successfully applied to the separation of di- and tripeptides, including the resolution of their enantiomers. nih.govcapes.gov.br For the chiral separation of peptides, chiral selectors, such as cyclodextrins, are added to the background electrolyte. The differential interaction of the peptide enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. nih.govcapes.gov.br The separation can be influenced by factors such as the type of cyclodextrin (B1172386) used and the pH of the buffer. nih.govcapes.gov.br When coupled with mass spectrometry, CE-MS provides a powerful platform for the comprehensive analysis of peptides and their isomers in complex biological samples. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of pharmaceutical compounds, including peptides. openaccessjournals.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.com For peptide analysis, reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.

Ultra-performance liquid chromatography (UPLC) is an advancement over traditional HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). impactanalytical.comcreative-proteomics.com This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to HPLC. creative-proteomics.comchromatographytoday.comresearchgate.net UPLC systems operate at much higher pressures to push the mobile phase through the densely packed column. creative-proteomics.com

Both HPLC and UPLC are routinely used to determine the purity of synthetic this compound and to quantify it in various samples. impactanalytical.com By developing and validating specific methods, these techniques provide reliable data on the percentage of the main peak and the presence of any impurities. Chiral HPLC methods, employing chiral stationary phases, can also be used for the direct separation of the stereoisomers of this compound and its analogs. researchgate.netnih.gov

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages | Common Detectors |

|---|---|---|---|

| LC-MS/MS | Identification and Quantification | High sensitivity and selectivity | Tandem Mass Spectrometer |

| Marfey's Reagent Derivatization with LC-MS | Chiral Separation of Stereoisomers | Reliable formation of diastereomers for separation | Mass Spectrometer |

| LCxLC-MS | Analysis of Complex Biological Samples | Very high peak capacity and resolution | Mass Spectrometer |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite Identification, Structural Confirmation | High mass accuracy | TOF, Orbitrap, FT-ICR |

| Capillary Electrophoresis (CE) | Peptide Separation (including chiral) | High efficiency, low sample consumption | UV, Mass Spectrometer |

| HPLC/UPLC | Purity Assessment and Quantification | Robust, reproducible, high resolution (UPLC) | UV, PDA, Mass Spectrometer |

Dl Leucylglycylglycine As a Biochemical Model System

Utility as a Model System for General Peptide Chemistry and Biochemistry Studies

DL-Leucylglycylglycine is an invaluable tool for dissecting the fundamental principles of peptide science. Its defined sequence and manageable size make it an ideal candidate for studying peptide bond formation and hydrolysis. Researchers can utilize this tripeptide to explore the kinetics and thermodynamics of these essential reactions under various conditions, providing insights that are broadly applicable to the entire field of protein biochemistry.

The presence of a single chiral center in this compound, at the leucine (B10760876) residue, makes it particularly useful for investigating racemization, the process by which an optically active compound is converted into an optically inactive form. Studies have shown that the rate of epimerization of an amino acid residue within a peptide chain can be influenced by its neighboring residues. For instance, research has demonstrated that the leucine in glycyl-L-leucylglycylglycine racemizes at a different rate compared to when it is part of other tetrapeptides, highlighting the impact of the local chemical environment on this process. cdnsciencepub.com

Furthermore, this compound and its polymers, such as poly-DL-leucylglycylglycine, have been synthesized and studied to understand the basic principles of peptide polymerization and the properties of the resulting polypeptides. acs.org These studies contribute to our foundational knowledge of how individual amino acid building blocks assemble into complex protein structures.

Investigation of Peptide-Protein Interactions (e.g., Fibrinogen, Human Serum Albumin Binding)

The interaction between peptides and proteins is a cornerstone of cellular function, regulating a vast array of biological processes. This compound provides a simplified system to probe the intricacies of these interactions, particularly with abundant and physiologically crucial proteins like fibrinogen and human serum albumin (HSA).

Human serum albumin is the most abundant protein in blood plasma and is known to bind and transport a wide variety of molecules, including hormones and fatty acids. nih.gov The binding of peptides to HSA can significantly influence their stability, distribution, and availability in the body. While direct studies on the binding of this compound to fibrinogen are not extensively detailed in the provided search results, the principles of peptide-protein interactions are broadly applicable. The binding of peptides to proteins like HSA is often mediated by specific domains and amino acid residues that facilitate these interactions. nih.govnih.govmdpi.com

The study of how small peptides like this compound interact with large proteins such as HSA can provide valuable data on the forces driving these associations, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. Understanding these fundamental binding mechanisms is critical for the rational design of peptide-based therapeutics and diagnostic agents.

Research into Metal Ion Binding and Coordination Chemistry (e.g., Calcium Ions)

Metal ions play a pivotal role in biological systems, often acting as cofactors for enzymes or stabilizing protein structures. The interaction of peptides and proteins with metal ions is a critical area of biochemical research. The term "metal ion binding" refers to the interaction of a metal ion with a molecule, including peptides. jax.orgebi.ac.uk

Peptides containing specific amino acid residues can chelate metal ions, and this compound, with its carboxyl and amino groups, has the potential to coordinate with metal ions like calcium (Ca²⁺). The binding of Ca²⁺ to proteins and peptides can induce significant conformational changes, which in turn can modulate their biological activity. nih.gov For example, the binding of calcium to proteins can be predicted by analyzing the arrangement of oxygen atoms in the protein structure. yasara.org

While specific quantitative data on the binding of this compound to calcium ions was not found in the search results, the principles of metal ion coordination to peptide backbones and amino acid side chains are well-established. Studying such interactions with a simple model peptide can elucidate the preferred coordination geometries and the impact of the peptide sequence on metal ion affinity. This knowledge is crucial for understanding the role of metal ions in the structure and function of more complex metalloproteins.

Studies on Peptide Conformation and Dynamics in Various Chemical and Biological Environments

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. This compound serves as an excellent model for investigating how the chemical and biological environment influences peptide conformation and flexibility.

The presence of a glycine (B1666218) residue in a peptide chain can increase its flexibility, as glycine lacks a side chain and can adopt a wider range of backbone dihedral angles. nih.gov Conversely, the bulkier leucine residue imposes more conformational constraints. The interplay between these residues in this compound allows for the study of local conformational preferences and the dynamics of peptide backbone movements.

The conformation of peptides can be significantly influenced by their interaction with other molecules, such as proteins. researchgate.net The process of a peptide binding to a protein can involve a "bind and fold" mechanism, where the peptide adopts a more ordered structure upon binding, or a "conformational selection" mechanism, where the protein binds to a pre-existing conformation of the peptide. researchgate.net

Future Research Directions and Emerging Paradigms for Dl Leucylglycylglycine Studies

Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding

A holistic understanding of DL-Leucylglycylglycine's structure, function, and dynamics will be achieved through the synergistic integration of advanced experimental and computational methods. This hybrid approach allows for an iterative cycle of prediction and validation, accelerating research and providing deeper insights. polifaces.de Computational techniques such as molecular dynamics (MD) simulations can predict the conformational landscape of the peptide, which can then be experimentally verified. nih.govarxiv.org

Key areas for integration include:

Structure Determination: Combining experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling can refine the three-dimensional structure of this compound in various environments.

Dynamic Behavior: MD simulations can provide atomistic details of the peptide's flexibility and interactions with solvent molecules over timescales from picoseconds to microseconds. nih.gov These computational predictions can be validated against experimental techniques like ultrafast spectroscopy. nih.govpnas.org

Interaction Analysis: Hybrid methods are particularly powerful for studying how this compound interacts with other molecules, such as proteins or nanoparticles. Computational docking and simulation can predict binding modes and affinities, which can then be experimentally confirmed. arxiv.org

| Integrated Approach | Computational Tool | Experimental Technique | Anticipated Outcome |

| Structural Refinement | Homology Modeling, Ab initio Modeling | X-ray Crystallography, NMR Spectroscopy | High-resolution 3D structure of this compound. |

| Conformational Dynamics | Molecular Dynamics (MD) Simulations | Ultrafast Spectroscopy, 2D IR Spectroscopy | Detailed understanding of the peptide's flexibility and folding pathways. |

| Binding Interactions | Protein-Peptide Docking | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Characterization of binding affinity and thermodynamics with biological targets. |

Development of Novel Methodologies for this compound Synthesis and Analysis

Future advancements in the study of this compound will be heavily reliant on the development of more efficient and precise methods for its synthesis and analysis. While solid-phase peptide synthesis is a well-established method, ongoing research aims to improve its efficiency and sustainability. nih.gov

Emerging methodologies in this area include:

Automated Synthesis: The continued development of automated peptide synthesizers will enable high-throughput synthesis of this compound and its analogs for screening and optimization studies.

Advanced Purification: Techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are continually being refined for higher resolution and faster separation of peptides. nih.govnih.govspringernature.com Solid-phase extraction capillary electrophoresis (SPE-CE) is a promising technique for the analysis of peptides in dilute samples. acs.org

High-Sensitivity Analysis: Mass spectrometry (MS) remains a cornerstone for peptide analysis due to its speed, sensitivity, and versatility. nih.gov Novel MS-based techniques, such as those combining hydrophilic interaction liquid chromatography (HILIC) with tandem MS, are being developed for the unambiguous identification of di- and tripeptides in complex biological samples. acs.orgresearchgate.net A database-search strategy using MS/MS spectra of both unlabeled and labeled peptides can further enhance identification confidence. acs.org

| Methodology | Advancement | Impact on this compound Research |

| Peptide Synthesis | Flow Chemistry, Greener Solvents | More efficient, cost-effective, and environmentally friendly production. |

| Purification | Multidimensional HPLC, Capillary Electrophoresis (CE) nih.govspringernature.com | Higher purity samples for more accurate experimental results. |

| Analysis | Tandem Mass Spectrometry (MS/MS) nih.govacs.org, Dansylation-based LC-MS acs.org | Precise identification and quantification in complex mixtures. |

Exploration of this compound in Biomimetic Systems and Material Science

The self-assembly of short peptides like this compound into well-defined nanostructures is a rapidly growing area of research with significant potential in biomimetic systems and material science. nih.gov These peptide-based nanomaterials are attractive due to their biocompatibility, chemical diversity, and potential for functionalization. rsc.orgbenthamdirect.comrsc.orgresearchgate.net

Future research in this domain will likely focus on: